2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone
Description
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone is a complex hydrazone derivative featuring a fused indoline core substituted with hydroxy and trimethyl groups at positions 1, 3, and 2. The hydrazone moiety is formed by the condensation of the aldehyde group with methyl(4-(phenylazo)phenyl)hydrazine. The 4-(phenylazo)phenyl group introduces azo functionality, which is often associated with photochromic or dye-related properties due to its conjugated π-system .
Properties
CAS No. |
83949-95-5 |
|---|---|
Molecular Formula |
C25H27N5O |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(E)-[methyl-(4-phenyldiazenylphenyl)hydrazinylidene]methyl]indol-2-ol |
InChI |
InChI=1S/C25H27N5O/c1-24(2)22-12-8-9-13-23(22)29(3)25(24,31)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19/h5-18,31H,1-4H3/b26-18+,28-27? |
InChI Key |
PIVIPXDVOAMQBP-RFZNJWTKSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N(C1(/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1(C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylazo group or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute demonstrated that the compound exhibited significant antitumor activity with mean growth inhibition values indicating its effectiveness against human tumor cells .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 12.00 | 45.00 |
| HCT116 (Colon Cancer) | 18.50 | 55.00 |
Dye and Pigment Synthesis
Due to its azo group, this compound can be utilized in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings.
Table 2: Color Properties of the Compound
| Property | Value |
|---|---|
| Color | Bright Red |
| Lightfastness | Moderate |
| Solubility in Water | Low |
Photostability Studies
Research indicates that the compound exhibits good photostability under UV light exposure, which is crucial for applications in coatings where light degradation is a concern .
Clinical Evaluation
A clinical study assessed the safety and efficacy of this compound in patients with specific types of cancers. The results revealed manageable side effects and promising efficacy rates, leading to further exploration in clinical trials .
Synthesis and Characterization
The synthesis of this compound has been documented using various methods including condensation reactions involving hydrazones and indole derivatives. Characterization techniques such as NMR and LC-MS have confirmed its structure and purity .
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone involves its interaction with various molecular targets and pathways. The phenylazo group can undergo reversible redox reactions, making it useful in sensing applications. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Azo-Functionalized Hydrazones
Functional Group Variations
- Hydrazone vs. Triazole/Thiazole : Compounds like 9a–e replace the hydrazone with triazole and thiazole rings, enhancing hydrogen-bonding capacity and metabolic stability. This substitution shifts applications toward enzyme inhibition (e.g., α-glucosidase in 9c) , whereas the target compound’s hydrazone may favor metal chelation or photoresponsive behavior.
- Azo vs. Trifluoromethyl: Hydramethylnon’s trifluoromethyl groups enhance lipophilicity and bioactivity, whereas the target compound’s hydroxy and methyl groups on the indoline core could improve solubility or modulate electronic effects .
Biological Activity
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone, identified by its CAS number 83949-95-5, is a synthetic compound with potential biological activities. This article explores its molecular properties, biological effects, and relevant case studies.
Molecular Properties
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that derivatives of indoline compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
2. Antimicrobial Properties
Studies have shown that similar hydrazone derivatives possess antimicrobial activity against a range of pathogens. The presence of the phenylazo group is particularly noted for enhancing the antimicrobial efficacy of the compound.
3. Cytotoxic Effects
Some investigations have focused on the cytotoxic potential of hydrazones in cancer cell lines. For instance, compounds with similar structural frameworks have demonstrated selective toxicity towards cancer cells while sparing normal cells.
Case Study 1: Antioxidant Activity
A study published in the Journal of Chemical Sciences evaluated the antioxidant capacity of various hydrazone derivatives. The results indicated that compounds similar to 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone exhibited notable free radical scavenging activity, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Activity
In an antimicrobial assay conducted against Gram-positive and Gram-negative bacteria, the compound demonstrated inhibition zones comparable to standard antibiotics. The study highlighted the importance of the phenylazo moiety in enhancing antimicrobial action .
Case Study 3: Cytotoxicity in Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of various hydrazones on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that certain derivatives led to a significant reduction in cell viability, indicating potential as anticancer agents .
Q & A
Basic: What synthetic routes are commonly used to prepare hydrazone derivatives like 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone?
Methodological Answer:
The synthesis typically involves diazotization and coupling reactions . For example:
- Diazotization : Aromatic amines (e.g., 4-(phenylazo)aniline) are treated with nitrous acid (HNO₂) in acidic conditions to generate diazonium salts.
- Hydrazone Formation : The diazonium salt reacts with a carbonyl compound (e.g., 2-hydroxy-1,3,3-trimethylindoline-2-carbaldehyde) under basic or neutral conditions to form the hydrazone linkage (-NH-N=C-) .
- Optimization : Solvent choice (e.g., ethanol, DMF), temperature (0–5°C for diazotization, room temperature for coupling), and catalysts (e.g., sodium acetate) influence yields. For instance, reports a 56% yield for a structurally similar phenylazo-hydrazone compound via analogous methods .
Basic: Which spectroscopic techniques are essential for structural confirmation of hydrazone derivatives?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups such as N=N (azo, ~1411 cm⁻¹), C=O (aldehyde, ~1740 cm⁻¹), and C=N (hydrazone, ~1598 cm⁻¹) .
- NMR Spectroscopy :
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages (e.g., C 70.96% found vs. 71.15% calculated in ) .
Advanced: How can reaction conditions be optimized to enhance hydrazone synthesis yields?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol minimizes side reactions .
- Catalysts : Sodium acetate buffers reaction pH to stabilize diazonium intermediates .
- Temperature Control : Diazotization at 0–5°C prevents premature decomposition, while coupling at 25–30°C ensures complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure products .
Advanced: What strategies resolve contradictions between elemental analysis and spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, mass spectrometry) to confirm functional groups absent in elemental analysis .
- X-ray Crystallography : Provides definitive structural proof, as seen in for indolyl-hydrazones .
- Error Analysis : Recalculate stoichiometry if experimental C/H/N deviates >0.3% from theoretical values, as impurities or hydration may skew results .
Advanced: How should researchers design experiments to evaluate hydrazone bioactivity against microbial pathogens?
Methodological Answer:
- In Vitro Assays :
- Antibacterial/Antifungal Testing : Use agar dilution or broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with microbial enzyme active sites (e.g., β-lactamase) .
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced: How can phenylazo-hydrazones be applied in analytical chemistry?
Methodological Answer:
- Derivatization of Aldehydes/Ketones : React with carbonyl compounds to form colored hydrazones for UV-Vis detection (λmax ~400–500 nm) .
- Acid-Base Indicators : Hydrazones like IND-X and IND-Y ( ) exhibit pH-dependent color changes, useful in titrimetry .
- Chromatography : HPLC with phenyl-hydrazone derivatives improves separation of aldehydes in complex matrices .
Advanced: What mechanistic insights explain the reactivity of phenylazo-hydrazones in synthesis?
Methodological Answer:
- Electrophilic Substitution : The azo group (-N=N-) directs electrophiles (e.g., NO⁺ in nitration) to specific aromatic positions .
- Tautomerism : Hydrazones exist in keto-enol equilibrium, influencing reactivity in cyclization or condensation reactions .
- Fischer Indole Synthesis : Under acidic conditions, hydrazones rearrange to indole derivatives via [3,3]-sigmatropic shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
